Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate
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Overview
Description
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate is a compound that is structurally related to various synthesized piperazine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly due to their interactions with biological targets such as the dopamine transporter (DAT) and various receptors. The compound of interest is not directly mentioned in the provided papers, but its structural analogs have been synthesized and studied for their biological activities and physical properties.
Synthesis Analysis
The synthesis of related compounds involves the use of cyclocondensation reactions, as seen in the preparation of ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates, which were synthesized with high regioselectivity and yields under ultrasound irradiation . Similarly, the synthesis of oxygenated analogues of piperazine derivatives, such as those related to GBR 12935 and GBR 12909, involved the addition of hydroxy and methoxy substituents to the benzene ring, indicating that functional group manipulation is a common strategy in the synthesis of such compounds .
Molecular Structure Analysis
The molecular structure of related compounds has been supported by crystallographic data. For instance, the single crystal X-ray structure analysis of two polymorphs of ethyl 2-(2-chlorophenyl)-4-hydroxy-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate revealed that the molecular geometries were the same in both polymorphs, and the presence of bifurcated O-H…O hydrogen bonds was observed . This suggests that the molecular structure of ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate could also exhibit interesting hydrogen bonding patterns that could be analyzed through similar crystallographic techniques.
Chemical Reactions Analysis
The chemical reactivity of related compounds has been explored through their reactions with various reagents. For example, the cyclization reaction of N-(4-chlorophenyl)-β-alanine in the presence of piperidine led to the formation of ethyl 1-(4-chlorophenyl)-2-methyl-4-oxo-1,4,5,6-tetrahydropyridine-3-carboxylate, which further reacted with different hydrazines to yield a variety of derivatives . This indicates that the compound of interest may also undergo similar cyclization and substitution reactions, which could be investigated to expand its chemical diversity.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been characterized using various spectroscopic techniques such as IR, 1H NMR, and 13C NMR . The introduction of different substituents has been shown to affect the binding affinity to biological targets, as seen in the structure-affinity relationship study of N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide derivatives . These findings suggest that the physical and chemical properties of ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate could be similarly elucidated and correlated with its biological activity.
Scientific Research Applications
Synthesis and Chemical Properties
A study focused on the synthesis and biological activity of novel conazole analogues, including structures related to Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate. These compounds were evaluated for their antimicrobial, antioxidant, antiurease, and anti α-glucosidase activities, with some showing promising results. The study also explored the synthesis under green chemistry techniques, optimizing conditions for conventional, ultrasound, and microwave irradiation methods (Mermer et al., 2018).
Biological Activities
Research on the synthesis of amide derivatives of quinolone and their antimicrobial studies have revealed the potential for molecules with a similar backbone to Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate to act as potent antibacterial agents against various strains including S. aureus, B. subtilis, E. coli, P. aeruginosa, and C. albicans (Patel, Patel, & Chauhan, 2007).
Another study investigated the synthesis, biological activity, and structure-activity relationships of novel conazole analogues derived from Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate. These compounds were screened for their antimicrobial and enzyme inhibitory activities, highlighting the compound's utility in developing antifungal agents with significant biological potentials (Mermer et al., 2018).
Safety And Hazards
Future Directions
The future directions for research on Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate and similar compounds could involve further exploration of their synthesis methods and potential applications in pharmaceuticals. Given the wide range of biological and pharmaceutical activity of piperazine derivatives , there is potential for significant advancements in this field.
properties
IUPAC Name |
ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O3/c1-2-21-15(20)18-8-6-17(7-9-18)11-14(19)12-4-3-5-13(16)10-12/h3-5,10,14,19H,2,6-9,11H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VFBWFDKKLOJBBS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)CC(C2=CC(=CC=C2)Cl)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60455572 |
Source
|
Record name | Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.79 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
CAS RN |
486439-08-1 |
Source
|
Record name | Ethyl 4-[2-(3-chlorophenyl)-2-hydroxyethyl]piperazine-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60455572 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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